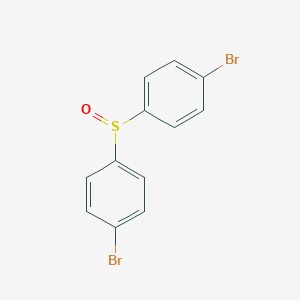
Bis(p-bromophenyl)sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-bromophenyl)sulfoxide, also known as BPSO, is an organic compound that has gained significant attention in the scientific community due to its unique properties. This compound is a sulfoxide derivative of bromobenzene and is widely used in various research applications.
Wirkmechanismus
The mechanism of action of Bis(p-bromophenyl)sulfoxide as a fluorescent probe for ROS detection involves the oxidation of the sulfoxide group in the presence of ROS. The oxidation leads to the formation of a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. This mechanism has been extensively studied and validated in various cellular models.
Biochemical and Physiological Effects:
Bis(p-bromophenyl)sulfoxide has been shown to have minimal biochemical and physiological effects on cells and organisms. It has been extensively tested for its toxicity and has been found to be non-toxic at concentrations used in research experiments. However, it is important to note that the effects of Bis(p-bromophenyl)sulfoxide may vary depending on the experimental conditions and the cell or organism being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(p-bromophenyl)sulfoxide has several advantages for lab experiments, including its high sensitivity and specificity for ROS detection, its low toxicity, and its ease of use. However, there are also some limitations to its use, including its limited stability in aqueous solutions and its potential for photobleaching, which can lead to false-positive results.
Zukünftige Richtungen
There are several future directions for research involving Bis(p-bromophenyl)sulfoxide. One potential direction is the development of new fluorescent probes based on the structure of Bis(p-bromophenyl)sulfoxide for the detection of other reactive species in cells. Another direction is the use of Bis(p-bromophenyl)sulfoxide in in vivo imaging studies to understand the role of ROS in disease progression and treatment. Additionally, the development of new synthesis methods for Bis(p-bromophenyl)sulfoxide and its derivatives may lead to the discovery of new properties and applications.
Synthesemethoden
The synthesis of Bis(p-bromophenyl)sulfoxide involves the reaction of bromobenzene with hydrogen peroxide in the presence of a catalyst. The reaction takes place in an organic solvent, such as acetonitrile or dichloromethane, and at low temperatures. The product is then purified through recrystallization or column chromatography. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
Bis(p-bromophenyl)sulfoxide has been used in various scientific research applications due to its unique properties. One of the most significant applications of Bis(p-bromophenyl)sulfoxide is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. Bis(p-bromophenyl)sulfoxide is oxidized in the presence of ROS, leading to the formation of a fluorescent product. This property of Bis(p-bromophenyl)sulfoxide has been utilized in various studies to understand the role of ROS in various cellular processes.
Eigenschaften
CAS-Nummer |
1774-37-4 |
|---|---|
Produktname |
Bis(p-bromophenyl)sulfoxide |
Molekularformel |
C12H8Br2OS |
Molekulargewicht |
360.07 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H8Br2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
QJMIKDAPJKCCHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Br)Br |
Andere CAS-Nummern |
1774-37-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



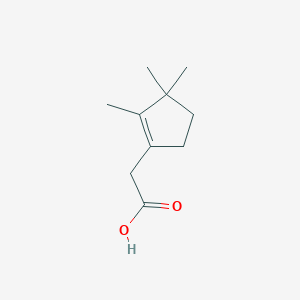
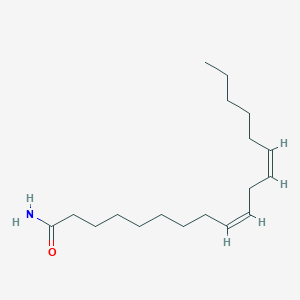
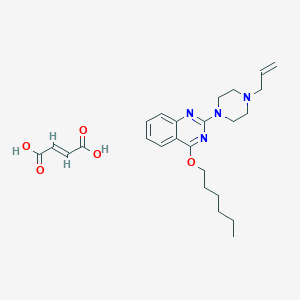

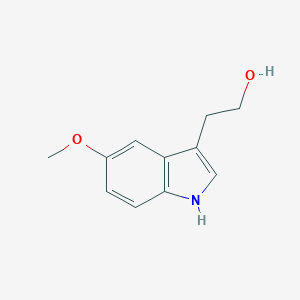





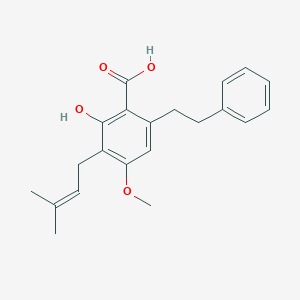
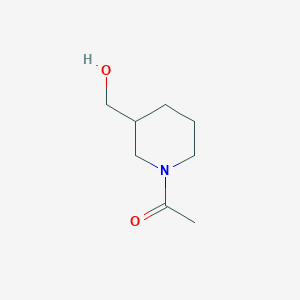
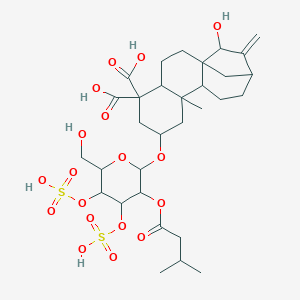
![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)